molecular formula C7H7BrClN3 B11864414 5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

Cat. No.: B11864414
M. Wt: 248.51 g/mol
InChI Key: CWKQKZVUYNYMOM-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a high-purity chemical compound supplied for research purposes. The free base form of this compound is identified by CAS 1350738-82-7 , with a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol . The hydrochloride salt form is associated with CAS number 1956371-37-1 . As a brominated imidazopyridine derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Imidazo[1,2-a]pyridine scaffolds are known to be of significant interest in pharmaceutical research for their diverse biological activities . The specific research applications and mechanism of action for this compound are areas for ongoing scientific investigation. Researchers are advised to consult the current scientific literature for the latest findings. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H6BrN3.ClH/c8-5-2-1-3-7-10-6(9)4-11(5)7;/h1-4H,9H2;1H

InChI Key

CWKQKZVUYNYMOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridine. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . The reaction conditions are mild and do not require the use of a base, making the process efficient and straightforward.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Substitution Reactions at the Bromine Position

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the imidazo[1,2-a]pyridine core.

Key Reaction Pathways:

Reaction TypeReagents/ConditionsProductsSupporting Sources
Suzuki–Miyaura CouplingPd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME, 80°C5-Aryl-imidazo[1,2-a]pyridin-2-amine derivatives
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, amine, Cs₂CO₃, toluene5-Amino-imidazo[1,2-a]pyridin-2-amine derivatives
SNAr with NucleophilesKOH/DMSO, amines or alkoxides5-Substituted imidazo[1,2-a]pyridines

Example :
The bromine can be replaced by aryl groups via palladium-catalyzed coupling, yielding biaryl derivatives critical in medicinal chemistry .

Functionalization of the Amine Group

The primary amine at the 2-position participates in acylation, alkylation, and condensation reactions, enabling further derivatization.

Key Reaction Pathways:

Reaction TypeReagents/ConditionsProductsSupporting Sources
AcylationAcetyl chloride, pyridine, RT2-Acetamido-5-bromoimidazo[1,2-a]pyridine
Reductive AminationAldehyde/ketone, NaBH₃CN, MeOHSecondary or tertiary amines
DiazotizationNaNO₂, HCl, 0–5°CDiazonium intermediates for coupling

Example :
Acylation with acetic anhydride forms stable amide derivatives, enhancing solubility for biological testing .

Oxidation and Reduction Reactions

The imidazo[1,2-a]pyridine ring system and substituents undergo redox transformations under controlled conditions.

Key Reaction Pathways:

Reaction TypeReagents/ConditionsProductsSupporting Sources
Ring OxidationKMnO₄, H₂O, 100°CPyridine N-oxide derivatives
Amine OxidationmCPBA, CH₂Cl₂, RTNitro or hydroxylamine derivatives
Selective ReductionH₂, Pd/C, EtOHPartially saturated imidazo ring systems

Example :
Oxidation with potassium permanganate introduces an N-oxide group, modulating electronic properties for pharmacological studies .

Cyclization and Multicomponent Reactions

The amine and bromine groups facilitate participation in cycloadditions and tandem reactions to construct polyheterocyclic systems.

Key Reaction Pathways:

Reaction TypeReagents/ConditionsProductsSupporting Sources
Groebke–Blackburn–Bienaymé ReactionAldehyde, isocyanide, HCl, MeOHImidazo[1,2-a]pyridine-fused triazoles
Intramolecular CyclizationCuI, L-proline, DMF, 120°CTetracyclic benzimidazo derivatives

Example :
Under Groebke conditions, the amine reacts with aldehydes and isocyanides to form tricyclic structures with enhanced bioactivity .

Acid–Base and Salt Formation

The hydrochloride salt exhibits reversible protonation behavior, influencing solubility and reactivity in aqueous media.

PropertyConditionsObservationsSupporting Sources
DeprotonationNaOH (1M), H₂OFree base precipitates
Salt FormationHCl gas, Et₂ORecrystallization for purification

Example :
Deprotonation in basic media regenerates the free base, which is more reactive in organic solvents .

Scientific Research Applications

Anticancer Activity

5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride has shown promise as an anticancer agent through its ability to inhibit various kinases associated with cancer progression. Studies have demonstrated that derivatives of imidazo[1,2-a]pyridines exhibit antiproliferative effects against a range of cancer cell lines. For instance, compounds derived from this scaffold have been tested against human lung carcinoma (H460) and other cancer cell lines, showing significant cytotoxicity and potential for further development as anticancer drugs .

Anti-Tuberculosis Activity

Recent research has identified imidazo[1,2-a]pyridine analogues as effective against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Compounds from this class have been subjected to high-throughput screening, revealing minimum inhibitory concentrations (MIC) that significantly reduce bacterial growth . For example, specific derivatives exhibited MIC values ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

Inhibition of Protein Kinases

The compound acts as an inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling. This inhibition is relevant for treating autoimmune diseases and certain cancers characterized by aberrant B-cell activation . The compound's efficacy was demonstrated in vitro with IC50 values indicating strong inhibition at low concentrations .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that optimize yield and biological activity. Recent studies have focused on modifying the imidazo[1,2-a]pyridine scaffold to enhance potency against targeted kinases and improve pharmacokinetic properties .

Table 1: Summary of Biological Activities

Activity TypeTargeted Disease/ConditionObserved EffectsReference
AnticancerVarious cancer cell linesSignificant cytotoxicity
Anti-TuberculosisMDR-TB, XDR-TBLow MIC values (0.03 - 5.0 μM)
Kinase InhibitionAutoimmune diseasesEffective Btk inhibition

Case Study: Anticancer Screening

In a study evaluating the anticancer potential of various imidazo[1,2-a]pyridine derivatives, this compound was found to inhibit cell proliferation in multiple cancer types through kinase inhibition pathways. The study highlighted the importance of structural modifications in enhancing efficacy against specific cancer targets .

Case Study: Anti-Tubercular Efficacy

Another significant investigation involved testing a series of imidazo[1,2-a]pyridine derivatives for their anti-tubercular properties. The results indicated that certain compounds could reduce bacterial load significantly in infected mouse models, showcasing their potential as new therapeutic agents against resistant strains of tuberculosis .

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Pharmaceutical Intermediates

  • 5-Bromoimidazo[1,2-a]pyridin-2-amine HCl: Used in synthesizing antitrypanosomal agents (e.g., derivatives targeting Trypanosoma brucei) and kinase inhibitors due to its hydrogen-bonding capacity **.
  • 6-Bromoimidazo[1,2-a]pyridine (6188-23-4) : A precursor for radiolabeled compounds, such as carbon-14-labeled pyridinecarbonitriles **.
  • 5-Bromo-2-chloromethylimidazo[1,2-a]pyridine : Serves as a versatile building block for introducing alkylamine or thiol groups via nucleophilic substitution **.

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Bromine at C5 improves metabolic stability compared to fluorine or chlorine, as demonstrated in pharmacokinetic studies **.
  • Crystallographic Data : SHELX software has been instrumental in resolving the crystal structures of imidazopyridine derivatives, confirming the planar geometry of the core scaffold **.
  • High-Throughput Synthesis : Automated pipelines employing SHELXC/D/E enable rapid phasing and refinement of brominated imidazopyridines **.

Biological Activity

5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

  • Antiparasitic Activity : The compound has shown effectiveness against Leishmania donovani and Trypanosoma cruzi, as evidenced by in vitro assays that confirmed its ability to inhibit intracellular infections in host cells such as U2OS and THP1 .
  • Antitumor Properties : Studies have indicated that imidazo[1,2-a]pyridine derivatives can inhibit various cancer cell lines. The structure of 5-bromo derivatives has been associated with enhanced cytotoxicity against certain tumor types .
  • Kinase Inhibition : The compound is reported to inhibit several kinases, including BCL-ABL and VEGF receptor kinases, which are crucial in cancer and other diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications to the imidazopyridine core can significantly influence its potency and selectivity. For instance:

ModificationEffect on Activity
Removal of bromineDecreased antiparasitic activity
Addition of alkyl groupsEnhanced cytotoxicity against cancer cells
Alteration of substituents on the pyridine ringVariability in kinase inhibition

Research indicates that specific substitutions can either enhance or diminish the compound's efficacy against targeted biological pathways .

Antiparasitic Efficacy

In a collaborative virtual screening study, this compound was identified as a hit compound with significant antiparasitic activity. The compound demonstrated a high selectivity index relative to background cell lines, indicating its potential as a lead candidate for further development against visceral leishmaniasis and Chagas disease .

Antitumor Activity

A study evaluating the cytotoxic effects of various imidazopyridine derivatives found that this compound exhibited an IC50 value below 150 μM in HeLa cells, indicating potent antitumor activity. The mechanism was suggested to involve the inhibition of geranylgeranylation pathways critical for cancer cell viability .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Inhibition of Tumor Growth : Compounds with similar structures have shown significant inhibition of tumor growth in preclinical models.
  • Selectivity for Kinases : The compound selectively inhibits multiple kinases involved in tumor proliferation and angiogenesis, which may lead to reduced side effects compared to non-selective agents.
  • Potential for Drug Development : Given its diverse biological activities and favorable SAR profile, this compound is being explored as a candidate for drug development targeting various diseases.

Q & A

Q. How to design a reaction workflow for regioselective bromination of imidazopyridines?

  • Methodological Answer :
  • Step 1 : Screen directing groups (e.g., electron-withdrawing substituents) to guide bromine to the 5-position.
  • Step 2 : Use in situ IR or Raman spectroscopy to monitor reaction progress and avoid over-bromination.
  • Step 3 : Employ flow chemistry for precise control of residence time and temperature, enhancing selectivity .

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